molecular formula C16H23N3O3 B2661894 (R)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate CAS No. 1286209-30-0

(R)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate

Cat. No.: B2661894
CAS No.: 1286209-30-0
M. Wt: 305.378
InChI Key: DBAXEMVCZVGTHL-GFCCVEGCSA-N
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Description

®-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a pyridine-2-carbonylamino group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Pyridine-2-carbonylamino Group: This step involves the acylation of the piperidine ring with pyridine-2-carbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step is the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific substituents on the piperidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

®-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological targets.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine-2-carbonylamino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target. The piperidine ring may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl 3-(pyridine-3-carbonylamino)piperidine-1-carboxylate
  • ®-tert-Butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate
  • ®-tert-Butyl 3-(quinoline-2-carbonylamino)piperidine-1-carboxylate

Uniqueness

®-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate is unique due to the specific positioning of the pyridine-2-carbonylamino group, which can influence its chemical reactivity and biological activity. This positioning may result in different binding interactions and pharmacological profiles compared to its isomers or analogs.

Biological Activity

(R)-tert-Butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H25N3O2
  • CAS Number : 1215071-17-2
  • Molecular Weight : 291.39 g/mol

The presence of a piperidine ring and a pyridine moiety suggests potential interactions with various biological targets, particularly in the central nervous system and for antimicrobial activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including those similar to this compound. For instance, pyrrole derivatives have shown significant activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli . The incorporation of a pyridine moiety in this compound may enhance its antibacterial efficacy.

Neuropharmacological Effects

Compounds with similar structures have been investigated for their neuropharmacological effects. Tetrahydropyridines, which include piperidine derivatives, have been reported to possess properties such as:

  • Dopamine receptor agonism : This suggests potential applications in treating neurological disorders like Parkinson's disease .
  • Antidepressant effects : Some derivatives act as selective serotonin reuptake inhibitors (SSRIs), indicating their utility in mood disorders .

Anticancer Potential

The structural characteristics of this compound may also position it as a candidate for anticancer therapies. Research on related compounds has demonstrated cytotoxic effects against various cancer cell lines, suggesting that further exploration could reveal significant antitumor activity .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A series of pyrrole derivatives were synthesized and tested for their antimicrobial properties. The study found that certain derivatives exhibited potent activity against Mycobacterium tuberculosis, with MIC values around 5 µM, indicating a promising avenue for tuberculosis treatment .
  • Neuropharmacological Evaluation :
    • Research involving tetrahydropyridine derivatives showed that they could modulate neurotransmitter systems effectively. For example, compounds similar to this compound were evaluated for their ability to enhance dopamine signaling, which is crucial for treating neurodegenerative diseases .
  • Anticancer Activity :
    • In vitro studies have demonstrated that certain piperidine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The potential of this compound in this context remains to be fully explored but is supported by preliminary data from related compounds .

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundsObserved EffectReference
AntimicrobialPyrrole DerivativesMIC: 3.12 - 12.5 μg/mL
NeuropharmacologicalTetrahydropyridinesDopamine receptor agonism
AnticancerPiperidine DerivativesInduction of apoptosis

Properties

IUPAC Name

tert-butyl (3R)-3-(pyridine-2-carbonylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-6-7-12(11-19)18-14(20)13-8-4-5-9-17-13/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,20)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAXEMVCZVGTHL-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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